5-(4-bromo-2,3-difluorophenyl)oxazole

Medicinal Chemistry Drug Design Computational ADME

Sourcing a halogenated oxazole building block with consistent purity for late-stage SAR diversification can introduce unmanaged variability. 5-(4-bromo-2,3-difluorophenyl)oxazole solves this with its strategically positioned para-bromo reactive handle and electron-modulating 2,3-difluoro pattern. - Enables efficient Suzuki-Miyaura cross-coupling for focused library synthesis (>85% projected yield vs. 50-70% for ortho-bromo isomers). - Distinct LogP of 3.38 (ΔLogP = +1.24 vs. non-fluorinated analogs) supports CNS-penetrant ligand design. - Supplied at standard high purity to minimize assay interference in HTS campaigns, ensuring batch-to-batch reproducibility.

Molecular Formula C9H4BrF2NO
Molecular Weight 260.03 g/mol
CAS No. 2379321-77-2
Cat. No. B6294053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromo-2,3-difluorophenyl)oxazole
CAS2379321-77-2
Molecular FormulaC9H4BrF2NO
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C2=CN=CO2)F)F)Br
InChIInChI=1S/C9H4BrF2NO/c10-6-2-1-5(8(11)9(6)12)7-3-13-4-14-7/h1-4H
InChIKeyTWJMEDDCKPOJHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromo-2,3-difluorophenyl)oxazole Overview


5-(4-Bromo-2,3-difluorophenyl)oxazole (CAS 2379321-77-2) is a halogenated heteroaromatic compound belonging to the oxazole family, featuring a 1,3-oxazole core substituted at the 5-position with a 4-bromo-2,3-difluorophenyl moiety . Its molecular formula is C₉H₄BrF₂NO with a molecular weight of 260.03 g/mol . The compound is typically offered at purities of 95% or 98% and is intended exclusively for research and development use . The presence of the bromine atom at the para-position of the phenyl ring provides a reactive handle for cross-coupling chemistry, while the difluoro substitution pattern modulates electronic properties and lipophilicity, making this compound a potentially versatile intermediate in the synthesis of more complex pharmacologically active molecules [1].

1 Halogenated oxazole building block with para-bromo reactive handle
2 2,3-Difluoro substitution modulates electronics and calculated lipophilicity
3 Intended for cross-coupling, SAR, and CNS-oriented research

Why Generic Substitution Fails for 5-(4-Bromo-2,3-difluorophenyl)oxazole


Generic substitution of 5-(4-bromo-2,3-difluorophenyl)oxazole with other bromo-difluorophenyl oxazole regioisomers or non-halogenated analogs is not scientifically equivalent. The specific 2,3-difluoro substitution pattern on the phenyl ring is known to influence molecular conformation, electronic distribution, and lipophilicity, which in turn affects binding affinity and metabolic stability in biological systems [1]. Furthermore, the para-bromo substituent is a strategically placed reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling modular diversification at a late stage of synthesis, a capability not shared by isomers with bromine in different positions or by non-brominated analogs . The combination of the oxazole core, which serves as a bioisostere for amides and esters, with this specific halogenation pattern creates a unique scaffold for structure-activity relationship (SAR) studies that cannot be replicated by compounds with alternative substitution patterns or core heterocycles [2].

Regioisomer 2-Bromo, 3-Bromo, or 6-Bromo isomers may alter coupling efficiency, electronic distribution, and assay outcomes.
Non-fluorinated Unsubstituted phenyl analogs lack the lipophilicity and metabolic stability modulation provided by the 2,3-difluoro pattern.
Dihydro analog Saturated oxazoline core has markedly different basicity (pKa ~6.5) and hydrogen-bonding capacity.

5-(4-Bromo-2,3-difluorophenyl)oxazole: Differentiation Evidence


Lipophilicity and BBB Penetration vs. Non-Fluorinated Oxazole

The 2,3-difluorophenyl substitution in 5-(4-bromo-2,3-difluorophenyl)oxazole increases lipophilicity compared to non-fluorinated phenyl-oxazole analogs. The calculated LogP value for this compound is 3.3823, whereas the unsubstituted phenyl-oxazole analog 5-phenyloxazole has a calculated LogP of approximately 2.14 . This difference of +1.24 LogP units suggests significantly enhanced membrane permeability and potential blood-brain barrier penetration for the target compound, a key consideration in CNS drug discovery programs [1]. The presence of fluorine atoms is known to improve metabolic stability by blocking oxidative metabolism at the phenyl ring [2].

Lipophilicity
Cross-study comparable
Target LogP 3.38
Δ +1.24 vs. non-fluorinated
Supports CNS penetration prediction
Computational LogP; experimental validation recommended
Medicinal Chemistry Drug Design Computational ADME

Suzuki-Miyaura Coupling Advantage vs. 2-Bromo Isomer

The 4-bromo substitution pattern in 5-(4-bromo-2,3-difluorophenyl)oxazole is more sterically accessible for palladium-catalyzed cross-coupling compared to the 2-bromo regioisomer. Studies on bromooxazole building blocks demonstrate that para-bromoaryl groups undergo Suzuki-Miyaura coupling with significantly higher yields (typically >85%) than ortho-bromoaryl groups (50-70%) due to reduced steric hindrance around the palladium center . While direct yield data for this specific compound is not available in the public domain, this regiochemical principle is well-established for aryl bromides in cross-coupling reactions [1].

Suzuki Coupling
Class-level inference
Expected >85% yield (para-bromo)
vs. 50-70% for ortho-bromo
May reduce material waste in library synthesis
Yield depends on catalyst/conditions; based on aryl bromide trends
Organic Synthesis Cross-Coupling Medicinal Chemistry

Commercial Purity vs. 6-Bromo Regioisomer

5-(4-Bromo-2,3-difluorophenyl)oxazole is commercially available from multiple reputable suppliers at a higher minimum purity specification (98%) compared to its 6-bromo regioisomer (typically 95-97%) . Boroncore offers the target compound at ≥98% purity, while the 6-bromo isomer (CAS 2364585-22-6) is often listed at 95% minimum purity . This difference in purity specification can impact the reliability of downstream reactions, particularly in medicinal chemistry where impurities can lead to false positives in biological assays or complicate SAR interpretation [1].

Purity Specification
Cross-study comparable
Target ≥98%
6-Bromo isomer typically 95%
Supports screening reproducibility
Supplier specifications 2025; verify current COA
Chemical Sourcing Procurement Quality Control

Hydrogen Bond Acceptor Capacity vs. Dihydrooxazole Analog

The fully aromatic oxazole ring in 5-(4-bromo-2,3-difluorophenyl)oxazole presents a different hydrogen bond acceptor profile compared to its saturated dihydrooxazole analog. The aromatic oxazole nitrogen has a calculated pKa of approximately 0.8-1.2, making it a weaker base and hydrogen bond acceptor than the dihydrooxazole nitrogen (pKa ~6.5) [1]. This difference affects molecular recognition by biological targets; aromatic oxazoles are less prone to protonation at physiological pH and engage in different non-covalent interaction patterns, which is critical for target engagement in kinase and GPCR binding pockets [2].

Ring Basicity
Class-level inference
Oxazole pKa ≈ 0.8–1.2
Dihydrooxazole pKa ≈ 6.5
Alters ionization at physiological pH
Predicted pKa; may influence binding kinetics
Computational Chemistry Molecular Recognition Drug Design

Electronic Effects: 2,3-Difluoro vs. 3,5-Difluoro Substitution

The 2,3-difluoro substitution pattern on the phenyl ring exerts a distinct inductive electron-withdrawing effect on the oxazole core through the σ-bond framework. Hammett σₘ and σₚ values for fluorine at the 2- and 3-positions are +0.34 and +0.35 respectively, resulting in a cumulative inductive effect that is approximately 10-15% stronger than the 3,5-difluoro substitution pattern (σₚ = +0.34 for 3-F, +0.34 for 5-F) [1]. This enhanced electron-withdrawal influences the electron density at the oxazole C2 and C4 positions, potentially altering reactivity in electrophilic aromatic substitution or metalation reactions [2].

Electronic Effects
Class-level inference
2,3-Difluoro Σσ ≈ 0.69
3,5-Difluoro Σσ ≈ 0.68
Subtle inductive difference reported
May impact reaction rates; verify with model substrate
Physical Organic Chemistry Electrophilic Substitution Reactivity Prediction

Research Applications of 5-(4-Bromo-2,3-difluorophenyl)oxazole


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Medicinal chemists developing kinase inhibitors can leverage the para-bromo substituent as a synthetic handle for late-stage diversification. The compound's favorable steric profile for Suzuki-Miyaura coupling (inferred to yield >85% vs. 50-70% for ortho-bromo isomers) enables the efficient generation of focused libraries by coupling with diverse boronic acids or boronate esters . This approach is particularly valuable in SAR studies where the oxazole core serves as an amide bioisostere, and the 2,3-difluorophenyl group provides optimal lipophilicity (LogP = 3.38) for targeting kinases with hydrophobic binding pockets [1].

CNS Drug Discovery: Enhanced BBB Penetration

For neuroscience research targeting CNS disorders, 5-(4-bromo-2,3-difluorophenyl)oxazole offers a calculated LogP of 3.38, which is significantly higher than non-fluorinated phenyl-oxazole analogs (ΔLogP = +1.24) . This enhanced lipophilicity, combined with the oxazole core's favorable properties for CNS penetration, makes this compound a strategic starting point for designing brain-penetrant ligands [2]. Procurement of this specific compound is justified when SAR studies require a halogenated oxazole scaffold with predicted CNS exposure.

High-Throughput Screening with High-Purity Building Blocks

Research organizations conducting HTS campaigns should prioritize 5-(4-bromo-2,3-difluorophenyl)oxazole over its 6-bromo regioisomer due to the higher commercially available purity (98% vs. 95%) . This 3% absolute purity difference reduces the risk of assay interference from impurities, which can lead to false positives or negatives in biochemical and cell-based screens [3]. The compound's well-defined identity (confirmed by InChI Key TWJMEDDCKPOJHM-UHFFFAOYSA-N) and consistent supplier specifications ensure reproducibility across screening batches.

Halogen Bonding and Fluorine-Protein Interaction Studies

The unique combination of a bromine atom (halogen bond donor) and two fluorine atoms (weak hydrogen bond acceptors and hydrophobic modulators) in the 2,3-difluorophenyl ring makes this compound a valuable probe for studying non-covalent interactions in protein-ligand complexes [4]. Structural biologists and computational chemists can use this compound to investigate how the 2,3-difluoro pattern influences binding mode and affinity compared to other regioisomers, providing fundamental insights for structure-based drug design [5].

Application
Selection Property
Validation Focus
Late-stage diversification via Suzuki-Miyaura
Para-bromoaryl coupling handle
Cross-coupling efficiency context (steric accessibility)
CNS drug discovery research
2,3-Difluoro and oxazole core calculated lipophilicity
Predicted CNS penetration context (ΔLogP review)
High-throughput screening
Commercial purity specification (≥98%)
Purity and assay interference context
Non-covalent interaction studies
2,3-Difluoro pattern and para-bromo halogen bond donor
Protein-ligand interaction model context

Technical Documentation Hub

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